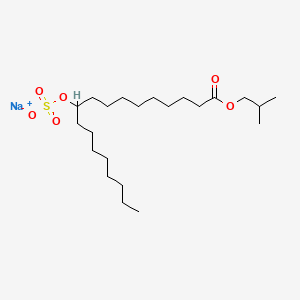

Sodium isobutyl 10-(sulfooxy)stearate

描述

Sodium isobutyl 10-(sulfooxy)stearate is a sodium salt derivative of a modified stearic acid molecule. Its structure comprises an 18-carbon stearate backbone with a sulfooxy (-OSO₃⁻) group at the 10th carbon and an isobutyl ester group. This compound combines the hydrophobic properties of stearic acid with enhanced water solubility and surfactant capabilities due to the sulfonate group.

属性

CAS 编号 |

67859-39-6 |

|---|---|

分子式 |

C22H43NaO6S |

分子量 |

458.6 g/mol |

IUPAC 名称 |

sodium;[18-(2-methylpropoxy)-18-oxooctadecan-9-yl] sulfate |

InChI |

InChI=1S/C22H44O6S.Na/c1-4-5-6-7-10-13-16-21(28-29(24,25)26)17-14-11-8-9-12-15-18-22(23)27-19-20(2)3;/h20-21H,4-19H2,1-3H3,(H,24,25,26);/q;+1/p-1 |

InChI 键 |

GJLBBZPTFQUFMJ-UHFFFAOYSA-M |

规范 SMILES |

CCCCCCCCC(CCCCCCCCC(=O)OCC(C)C)OS(=O)(=O)[O-].[Na+] |

产品来源 |

United States |

相似化合物的比较

Research and Development Insights

常见问题

Q. What are the recommended synthetic routes for sodium isobutyl 10-(sulfooxy)stearate, and how can purity be optimized?

The synthesis typically involves two steps: (1) esterification of stearic acid with isobutanol to form isobutyl stearate, followed by (2) sulfation at the 10th carbon using sulfur trioxide or chlorosulfonic acid. Neutralization with sodium hydroxide yields the final product. To optimize purity:

- Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to separate unreacted stearic acid and byproducts .

- Monitor reaction progress via thin-layer chromatography (TLC) and confirm completion using FTIR (disappearance of -OH peak at ~3200 cm⁻¹) .

- Recrystallize the final product in ethanol to remove residual salts .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm ester and sulfoxy group positions. Look for a downfield shift at ~3.5–4.0 ppm (sulfooxy proton) and a carbonyl peak at ~170 ppm in ¹³C NMR .

- FTIR : Key peaks include C=O (1740 cm⁻¹), S=O (1240–1180 cm⁻¹), and C-O-S (1050 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M-Na]⁻ at m/z 437.3 (calculated) .

Q. How does the isobutyl group influence the compound’s solubility compared to linear alkyl chains?

The branched isobutyl group reduces crystallinity, enhancing solubility in nonpolar solvents (e.g., hexane). However, the sulfoxy group introduces polarity, enabling partial aqueous solubility. Comparative studies with linear analogs (e.g., sodium methyl stearate) show:

- Lower critical micelle concentration (CMC) for isobutyl derivatives due to steric hindrance .

- Improved thermal stability (TGA decomposition onset at ~220°C vs. 190°C for linear chains) .

Advanced Research Questions

Q. How can researchers address stability challenges of this compound in aqueous systems?

The compound undergoes hydrolysis under acidic (pH < 5) or alkaline (pH > 9) conditions, degrading into stearic acid and sulfonic byproducts. Mitigation strategies include:

Q. How should discrepancies in reported solubility data be resolved?

Contradictions often arise from variations in solvent purity, temperature, and measurement protocols. To standardize

- Use the shake-flask method with saturating solute concentrations, followed by UV-Vis quantification (λ = 210 nm) .

- Validate results across multiple labs using STATGRAPHICS for ANOVA to identify outlier datasets .

- Publish detailed experimental conditions (e.g., solvent lot numbers, equilibration time) to enhance reproducibility .

Q. What methodologies assess the environmental impact of this compound?

- Biodegradation Testing : OECD 301F (modified Sturm test) measures CO₂ evolution over 28 days. Expect <60% degradation due to the sulfoxy group’s persistence .

- Ecotoxicity : Perform Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests (OECD 201). Preliminary data suggest EC₅₀ > 100 mg/L, classifying it as "low toxicity" .

- Life Cycle Analysis (LCA) : Compare synthetic routes (e.g., energy consumption, waste generation) to identify greener alternatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。